AdcAhxArg4NH(CH2)6NH2

Description

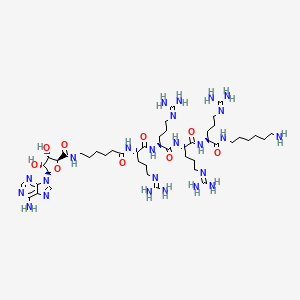

AdcAhxArg4NH(CH2)6NH2 is a synthetic compound hypothesized to combine adamantane carboxylic acid (Adc), aminohexanoic acid (Ahx), arginine (Arg), and a hexamethylene diamine [NH(CH2)6NH2] chain.

Properties

Molecular Formula |

C46H84N24O9 |

|---|---|

Molecular Weight |

1117.3 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-N-[6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(6-aminohexylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide |

InChI |

InChI=1S/C46H84N24O9/c47-17-5-1-2-6-18-57-37(74)26(12-8-20-59-43(49)50)67-39(76)28(14-10-22-61-45(53)54)69-40(77)29(15-11-23-62-46(55)56)68-38(75)27(13-9-21-60-44(51)52)66-30(71)16-4-3-7-19-58-41(78)34-32(72)33(73)42(79-34)70-25-65-31-35(48)63-24-64-36(31)70/h24-29,32-34,42,72-73H,1-23,47H2,(H,57,74)(H,58,78)(H,66,71)(H,67,76)(H,68,75)(H,69,77)(H2,48,63,64)(H4,49,50,59)(H4,51,52,60)(H4,53,54,61)(H4,55,56,62)/t26-,27-,28-,29-,32-,33+,34-,42+/m0/s1 |

InChI Key |

AKYVNHGFJFUSDY-HYKQOWLKSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)NCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCCCCCN)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NCCCCCCN)O)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

BBR3464: A Polynuclear Platinum Anticancer Agent

Structure : [(trans-PtCl(NH3)2)2{μ-trans-Pt(NH3)2(NH2(CH2)6NH2)2}]4+ .

Key Features :

- Hexamethylene Diamine Role : Acts as a flexible linker, enabling DNA interstrand cross-links.

- DNA Binding : Forms 1,4-interstrand cross-links at guanine N7 positions, with a rapid binding half-life (~40 min) due to its +4 charge .

- Biological Activity : Completed Phase I clinical trials, demonstrating efficacy in tumor models through charge-mediated DNA association .

Comparison with AdcAhxArg4NH(CH2)6NH2 :

- The (CH2)6NH2 group in both compounds likely enhances cellular uptake and target binding. However, BBR3464’s platinum centers drive cytotoxicity, whereas this compound’s arginine and Adc groups may prioritize protein interactions or solubility.

PAMAM Dendrimers with Hexylamide Surface Groups

Structure : Dendri-PAMAM(NHCO(CH2)4CH3) with [NH2(CH2)6NH2] cores (Generations 4–6) .

Key Features :

- Applications: Drug delivery, gene transfection, and nanotechnology.

- Solubility and Stability : Hexylamide termini enhance hydrophobicity, while the (CH2)6NH2 core improves structural rigidity .

Data Table : Selected PAMAM Dendrimers with Hexamethylene Diamine Cores

| CAS No. | Generation | Surface Group | Molecular Formula |

|---|---|---|---|

| 64,095-6-4 | G=4 | Hexylamide (NHCOC4H9) | [NH2(CH2)6NH2]:(G=4); PAMAM(NHCOC4H9)64 |

| 64,096-4 | G=5 | Hexylamide (NHCOC4H9) | [NH2(CH2)6NH2]:(G=5); PAMAM(NHCOC4H9)128 |

Comparison :

Comparison :

- The (CH2)6NH2 group in nylon 6,6 provides mechanical strength through hydrogen bonding. In this compound, this moiety may instead facilitate solubility or ligand-receptor interactions.

Critical Analysis of Structural Motifs

The hexamethylene diamine [NH(CH2)6NH2] group is a versatile linker across disciplines:

- In BBR3464 : Mediates DNA cross-linking via charge and flexibility .

- In Dendrimers : Stabilizes 3D architecture for payload encapsulation .

- In Nylon 6,6: Serves as a monomer for polymerization .

For this compound, this linker may similarly enhance biodistribution or molecular recognition, though its adamantane and arginine residues likely introduce unique steric and electrostatic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.